2-(Dithiocarboxyamino)ethanesulfonic acid;piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dithiocarboxyamino)ethanesulfonic acid;piperazine is a compound that combines the properties of dithiocarboxyaminoethanesulfonic acid and piperazine. This compound is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dithiocarboxyamino)ethanesulfonic acid;piperazine typically involves the reaction of ethanesulfonic acid with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Quality control measures are implemented to monitor the purity and composition of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dithiocarboxyamino)ethanesulfonic acid;piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions may result in the formation of various substituted piperazine compounds .
Wissenschaftliche Forschungsanwendungen
2-(Dithiocarboxyamino)ethanesulfonic acid;piperazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a buffer in biochemical assays.
Biology: The compound is employed in cell culture studies and as a stabilizing agent for proteins and enzymes.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug formulations.
Wirkmechanismus
The mechanism of action of 2-(Dithiocarboxyamino)ethanesulfonic acid;piperazine involves its interaction with specific molecular targets and pathways. The compound can stabilize proteins and enzymes by forming hydrogen bonds and electrostatic interactions with their active sites. This stabilization effect is crucial in maintaining the structural integrity and functionality of proteins under various conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(Dithiocarboxyamino)ethanesulfonic acid;piperazine include:
- Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)
- 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES)
- N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES)
Uniqueness
This compound is unique due to its combination of dithiocarboxyamino and ethanesulfonic acid groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in applications where specific reactivity and stability are required .
Eigenschaften
CAS-Nummer |
18673-00-2 |
---|---|
Molekularformel |
C7H17N3O3S3 |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
2-(dithiocarboxyamino)ethanesulfonic acid;piperazine |
InChI |
InChI=1S/C4H10N2.C3H7NO3S3/c1-2-6-4-3-5-1;5-10(6,7)2-1-4-3(8)9/h5-6H,1-4H2;1-2H2,(H2,4,8,9)(H,5,6,7) |
InChI-Schlüssel |
DWOKFWDFSDFIRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCN1.C(CS(=O)(=O)O)NC(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.